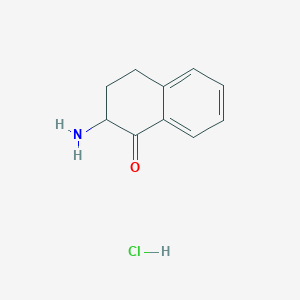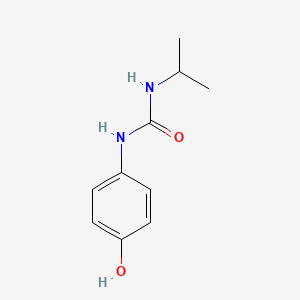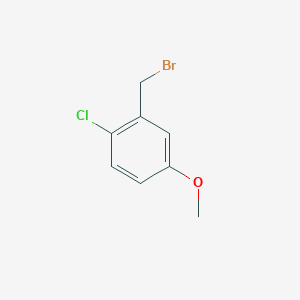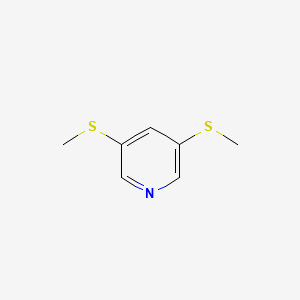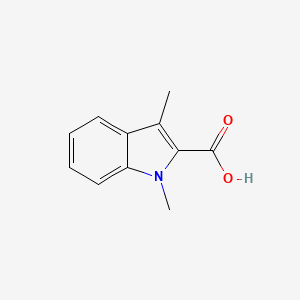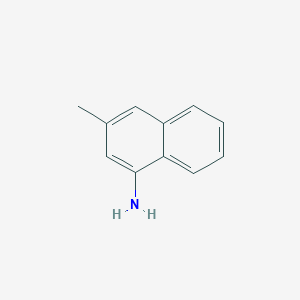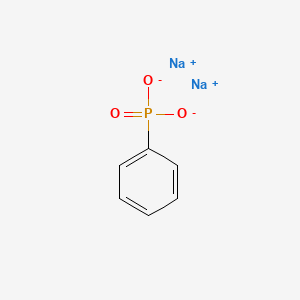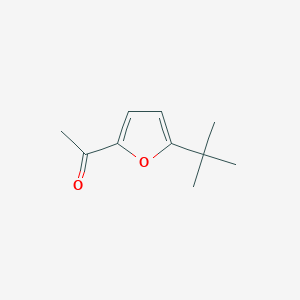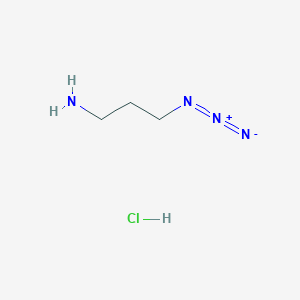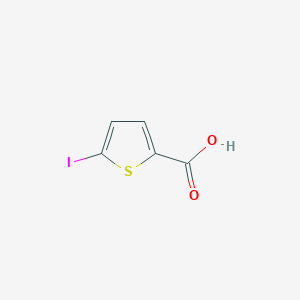
5-碘代噻吩-2-羧酸
概述
描述
5-Iodothiophene-2-carboxylic acid (5-ITC) is a heterocyclic compound that is composed of a thiophene ring with an attached carboxylic acid and iodine. It is a useful organic compound that has been used in a variety of scientific research applications, including in vivo, in vitro, and laboratory experiments. 5-ITC has a wide range of biochemical and physiological effects, and its mechanism of action is still being studied.
科学研究应用
药物化学:抗癌特性
5-碘代噻吩-2-羧酸衍生物因其潜在的抗癌特性而受到研究。噻吩部分是许多药理活性化合物中的常见特征。 将其整合到药物设计中可以通过提高其与生物靶标相互作用的能力来增强抗癌剂的功效 .
有机半导体
噻吩衍生物在有机半导体的开发中起着至关重要的作用。 5-碘代噻吩-2-羧酸的电子特性可用于制造具有高载流子迁移率的材料,这对有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 的制造至关重要 .
腐蚀抑制剂
在工业化学中,噻吩化合物用作腐蚀抑制剂。 5-碘代噻吩-2-羧酸可用于合成防止金属腐蚀的化合物,从而延长各种工业应用中金属部件的使用寿命 .
抗炎药
噻吩衍生物的抗炎特性使其适用于药物开发。 5-碘代噻吩-2-羧酸可以作为合成非甾体抗炎药 (NSAID) 的前体,这些药物广泛用于减少炎症和疼痛 .
多卤代噻吩衍生物的合成
多卤代噻吩在科学和工业的各个领域都有重要的应用。 5-碘代噻吩-2-羧酸可用于制备功能化的多卤代噻吩,这些化合物是进一步化学转化的宝贵中间体 .
纳米技术:表面改性剂
羧酸,包括 5-碘代噻吩-2-羧酸,在纳米技术中用作表面改性剂。 它们促进金属纳米粒子或碳纳米结构的分散和掺入,这对先进纳米材料的开发至关重要 .
安全和危害
The safety information for 5-Iodothiophene-2-carboxylic acid includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
未来方向
Thiophene-based analogs have been the subject of increasing interest among scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects . An improved understanding of the molecular effects of existing antiseizure medications, as well as the development of new antiseizure medications that act against novel targets, may allow for more rational polytherapy in the future .
作用机制
Target of Action
Thiophene-based analogs, such as 5-Iodothiophene-2-carboxylic acid, have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of properties and applications . For instance, they are utilized in industrial chemistry and material science as corrosion inhibitors . In the field of medicine, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biochemical pathways due to their diverse pharmacological properties .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
It is known that the compound should be stored in a refrigerator , indicating that temperature could potentially influence its stability.
生化分析
Biochemical Properties
5-Iodothiophene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in organic synthesis. It serves as a versatile building block for the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating reactions that lead to the formation of biologically active compounds. For instance, it can act as a substrate for enzymes involved in halogenation and carboxylation reactions, thereby influencing the synthesis of thiophene-based analogs .
Cellular Effects
The effects of 5-Iodothiophene-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, 5-Iodothiophene-2-carboxylic acid has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-Iodothiophene-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit certain enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, 5-Iodothiophene-2-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Iodothiophene-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that 5-Iodothiophene-2-carboxylic acid remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has shown potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Iodothiophene-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific dosage levels .
Metabolic Pathways
5-Iodothiophene-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it can affect the synthesis and degradation of thiophene-based compounds, thereby modulating the overall metabolic profile .
Transport and Distribution
Within cells and tissues, 5-Iodothiophene-2-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. Studies have shown that 5-Iodothiophene-2-carboxylic acid can accumulate in specific cellular compartments, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 5-Iodothiophene-2-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of 5-Iodothiophene-2-carboxylic acid is essential for elucidating its precise mechanisms of action .
属性
IUPAC Name |
5-iodothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCXDWXNOLVWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503481 | |
| Record name | 5-Iodothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60166-85-0 | |
| Record name | 5-Iodo-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60166-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

